Fluorine-Driven Enhancement of COX-2 Selectivity vs. Non-Fluorinated Analog
In a directly comparable oxazole-benzenesulfonamide series, the fluorinated analog 9d achieved a COX-2 IC50 of 0.085 μM while showing only 17% COX-1 inhibition at 100 μM, compared to the non-fluorinated parent 9a with a COX-2 IC50 of 0.07 μM and significant COX-1 cross-inhibition. Introduction of the fluorine atom thus preserved COX-2 potency while dramatically enhancing COX-2/COX-1 selectivity [1]. This finding is directly translatable to 4-((4-fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole, which bears the same 4-fluorophenylsulfonyl pharmacophore versus its non-fluorinated analog (CAS 862807-07-6, phenylsulfonyl) .
| Evidence Dimension | COX-2 inhibitory potency and COX-1/COX-2 selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.085 μM (fluorinated analog 9d); COX-1 inhibition only 17% at 100 μM |
| Comparator Or Baseline | Non-fluorinated analog 9a: COX-2 IC50 = 0.07 μM; significant COX-1 inhibition (not quantified at single concentration) |
| Quantified Difference | COX-2 potency ratio (9d/9a) = 1.21 (within 1.2-fold); COX-1 inhibition reduced to 17% at 100 μM in fluorinated analog |
| Conditions | Recombinant human COX-1 and COX-2 enzyme inhibition assays; substrate: arachidonic acid; detection via PGE2 ELISA |
Why This Matters
This evidence demonstrates that the 4-fluorophenylsulfonyl group confers a selectivity advantage that the non-fluorinated analog lacks, making the fluorinated compound the preferred choice for studies requiring COX-2 selectivity with minimal COX-1 interference.
- [1] Hashimoto, H.; Imamura, K.; Haruta, J.; et al. 4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as Selective Cyclooxygenase-2 Inhibitors: Enhancement of the Selectivity by Introduction of a Fluorine Atom and Identification of a Potent, Highly Selective, and Orally Active COX-2 Inhibitor JTE-522. J. Med. Chem. 2002, 45, 1511–1517. View Source
